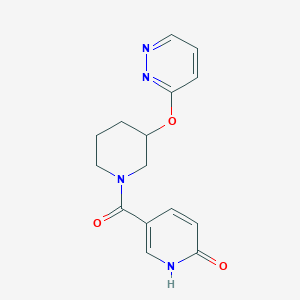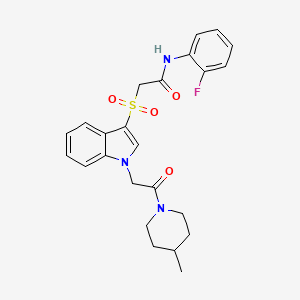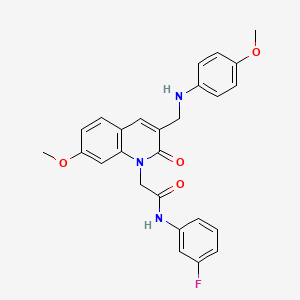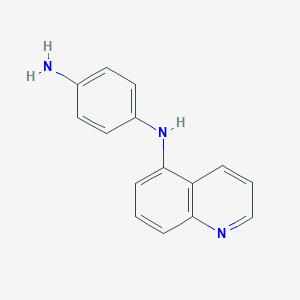
4-N-quinolin-5-ylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-N-quinolin-5-ylbenzene-1,4-diamine” is a compound that falls under the category of quinoline derivatives . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .
Synthesis Analysis
A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains . The synthesis of these derivatives involves the reaction of the amine with different aryl isocyanates .Molecular Structure Analysis
The molecular structure of “4-N-quinolin-5-ylbenzene-1,4-diamine” and similar compounds has been studied using various methods. For instance, the molecular structure and vibrational spectroscopic studies of 1,4-benzene diamine (BDA) with palladium nanoelectrode have been investigated as a molecular electronic switch using the density functional theory (DFT) and Hartree–Fock (HF) method .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
The compound has been synthesized and used in the development of advanced therapies utilizing natural ingredients with anti-inflammatory qualities . It has been loaded into soluble starch nanoparticles (StNPs) at different concentrations (50 mg, 100 mg, and 200 mg) to investigate its potential against Methotrexate-induced inflammation in the lung and liver . The results showed a significant increase in levels of reduced glutathione (GSH) and a decrease in levels of oxidants such as malondialdehyde (MDA), nitric oxide (NO), advanced oxidation protein product (AOPP), matrix metalloproteinase 9/Gelatinase B (MMP-9), and levels of inflammatory mediators including interleukin 1-beta (IL-1β), nuclear factor kappa-B (NF-κB) in both lung and liver tissues .
Antioxidant Applications
Quinoline derivatives, including this compound, have been reported to show antioxidant activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Applications
Quinoline derivatives have been reported to have anticancer activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antiviral Applications
Quinoline derivatives have been reported to have antiviral activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antidiabetic Applications
Quinoline derivatives have been reported to have antidiabetic activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antibacterial Applications
Quinoline derivatives have been reported to have antibacterial activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Zukünftige Richtungen
The future directions for research on “4-N-quinolin-5-ylbenzene-1,4-diamine” and similar compounds are promising. For instance, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . Additionally, there is interest in the potential of iron-based macrocyclic complexes for various applications .
Eigenschaften
IUPAC Name |
4-N-quinolin-5-ylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHTUSIPAQTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-quinolin-5-ylbenzene-1,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2960529.png)

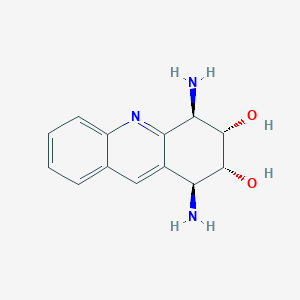
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2960536.png)
![Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2960537.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2960538.png)
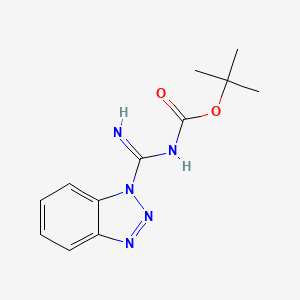
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2960541.png)
